![molecular formula C8H4BrNO3 B1523611 7-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944898-67-3](/img/structure/B1523611.png)
7-Bromobenzo[d]oxazole-2-carboxylic acid
Overview
Description
“7-Bromobenzo[d]oxazole-2-carboxylic acid” is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 . It is used in scientific research and has diverse applications like drug development and synthesis of novel organic compounds.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring substituted with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.03 and a molecular formula of C8H4BrNO3 . It should be stored in a sealed and dry environment at 2-8°C .
Scientific Research Applications
Catalysis and Synthesis
Studies on related benzotriazole and benzothiazole derivatives demonstrate their use in catalysis and organic synthesis. For example, hydroxybenzotriazole derivatives have been shown to catalyze ester cleavage in surfactant micelles, indicating potential applications in synthesizing or modifying organic compounds through esterification or hydrolysis reactions (Bhattacharya & Kumar, 2005). Similarly, ligand-free copper-catalyzed synthesis of benzimidazoles and benzoxazoles suggests that related bromobenzo[d]oxazole derivatives could be used in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry (Saha et al., 2009).
Sensing Applications
Derivatives of benzoxazoles, such as those containing the nitrobenzo-2-oxa-1,3-diazole (NBD) moiety, have been investigated for their use as fluorescent and colorimetric sensors for metal ions. This suggests that bromobenzo[d]oxazole derivatives could potentially be designed as selective sensors for environmental or biological analytes (Ruan, Maisonneuve, & Xie, 2011).
Homogeneous Catalysis
The synthesis and use of N-heterocyclic carbene complexes for homogeneous catalysis in reactions such as amination of aryl chlorides indicate a broader application of benzoxazole and related compounds in facilitating various chemical transformations, which can be critical for developing new pharmaceuticals and materials (Huang et al., 2014).
Antimicrobial and Antiallergic Research
Derivatives of benzoxazoles and benzothiazoles have been synthesized and tested for their antimicrobial and antiallergic activities. These studies highlight the potential use of bromobenzo[d]oxazole-2-carboxylic acid in the development of new therapeutic agents targeting various bacterial and fungal infections, as well as allergic reactions (Wade et al., 1983).
Future Directions
Oxazole-based molecules, due to their structural and chemical diversity, are becoming a significant heterocyclic nucleus in medicinal chemistry . They show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value . Therefore, the future directions for “7-Bromobenzo[d]oxazole-2-carboxylic acid” and similar compounds may involve further exploration of their potential therapeutic applications and the development of more efficient and eco-friendly synthetic routes .
properties
IUPAC Name |
7-bromo-1,3-benzoxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIBCQALAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696306 | |
Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944898-67-3 | |
Record name | 7-Bromo-2-benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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